3-nitro-N-phenyl-1H-indol-2-amine
Description
Properties
IUPAC Name |
3-nitro-N-phenyl-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-11-8-4-5-9-12(11)16-14(13)15-10-6-2-1-3-7-10/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAAAWUYXCUZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390064 | |
| Record name | 1H-Indol-2-amine, 3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61645-62-3 | |
| Record name | 1H-Indol-2-amine, 3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Nitro N Phenyl 1h Indol 2 Amine
Retrosynthetic Analysis of the 3-nitro-N-phenyl-1H-indol-2-amine Scaffold
A retrosynthetic analysis of this compound provides a roadmap for its synthesis by disconnecting the molecule into simpler, more readily available starting materials. The primary disconnections can be made across the key bonds that form the indole (B1671886) ring and attach its substituents.
A logical primary disconnection is at the C3-NO2 bond. This suggests a late-stage electrophilic nitration of a pre-formed N-phenyl-1H-indol-2-amine precursor. The C3 position of the indole ring is known to be the most nucleophilic and susceptible to electrophilic attack, making this a highly plausible forward-synthetic step. acs.org
Further disconnection of the N-phenyl-1H-indol-2-amine intermediate can proceed via several classical indole synthesis routes:
Fischer Indole Synthesis Disconnection: This pathway involves breaking the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazine (B124118) and a carbonyl-containing compound. For the target molecule, this would require a phenylhydrazine and a precursor that can generate the 2-(phenylamino) functionality, such as a derivative of N-phenyl-2-oxoacetamide.
Madelung Synthesis Disconnection: This approach disconnects the C2-C3 bond via an intramolecular cyclization. The precursor would be an N-acyl-o-toluidine derivative, specifically an N-(2-methylphenyl)amide bearing the N-phenylamino moiety.
Larock Indole Synthesis Disconnection: This palladium-catalyzed approach involves disconnecting the N1-C7a and C2-C3 bonds, leading to an ortho-haloaniline and a disubstituted alkyne. To form the target, one would envision an o-iodoaniline and an alkyne bearing a phenylamino (B1219803) group.
An alternative strategy involves disconnecting the C2-N(phenyl) bond, suggesting a C-N cross-coupling reaction on a 2-halo-3-nitroindole intermediate. Each of these retrosynthetic pathways informs the direct synthesis approaches detailed below.
Direct Synthesis Approaches to this compound
The direct synthesis of this compound can be approached by constructing the indole ring with the substituents already in place or by functionalizing a pre-existing indole core.
Cyclization Reactions for Indole Ring Formation
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for creating indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) yields the aromatic indole. wikipedia.orgyoutube.com
For the synthesis of the target compound, a potential route would involve the reaction of a phenylhydrazine with a suitable carbonyl partner to install the 2-phenylamino group. The nitro group could be pre-installed on the phenylhydrazine precursor. A hypothetical reaction is outlined below:
Reactants : (4-nitrophenyl)hydrazine and a derivative of phenylglyoxal (B86788) anil.
Conditions : The reaction is typically catalyzed by Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid, or Lewis acids such as ZnCl₂. wikipedia.orgmdpi.com
A key challenge in this approach is the choice and synthesis of the carbonyl component to correctly install the N-phenylamino group at the C2 position. The stability of the precursors and intermediates under strong acidic conditions must also be considered.
Table 1: Overview of Fischer Indole Synthesis Conditions
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent | wikipedia.org |
| Lewis Acids | BF₃, ZnCl₂, AlCl₃ | Varies, often in non-polar solvents | mdpi.com |
| Palladium-Catalyzed | Pd(OAc)₂ | Cross-coupling of aryl bromides and hydrazones | wikipedia.org |
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, first reported in 1912. wikipedia.org This method is particularly useful for preparing indoles that may be difficult to access through electrophilic substitution. The classical conditions are harsh, often requiring temperatures between 200–400 °C with bases like sodium or potassium ethoxide. wikipedia.org
To apply this to this compound, a potential precursor would be N-(2-methyl-6-nitrophenyl)-2-(phenylamino)acetamide. The strong base would deprotonate the methyl group and the amide nitrogen, facilitating an intramolecular nucleophilic attack on the amide carbonyl to form the indole ring after dehydration.
However, the high temperatures and strongly basic conditions of the traditional Madelung synthesis are often incompatible with sensitive functional groups like the nitro group. Modern modifications of the Madelung synthesis utilize lower temperatures and different base systems, which might offer a more viable pathway. For instance, a modified one-pot procedure for synthesizing 3-substituted indoles has been developed that involves the cyclization of an intermediate formed from N-(2-(bromomethyl)phenyl) amides. nih.govacs.org
Table 2: Comparison of Madelung Synthesis Conditions
| Synthesis Type | Base | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Classical Madelung | NaOEt, KOEt | 200–400 °C | Intramolecular cyclization of N-acyl-o-toluidines | wikipedia.org |
| Smith-Modified | Organolithium reagents | Lower temperatures | Condensation with esters/carboxylic acids | wikipedia.org |
| One-Pot Modification | DBN | 100 °C | One-pot substitution and cyclization | acs.org |
The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, is a powerful and versatile method for preparing 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride salt additive. wikipedia.org
Synthesizing this compound via this method would theoretically involve the coupling of 2-iodo-6-nitroaniline (B3030888) with a phenylamino-substituted alkyne. The reaction mechanism proceeds through oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu
A significant advantage of the Larock synthesis is its modularity and functional group tolerance compared to the Fischer or Madelung methods. The regioselectivity of the alkyne insertion is a critical factor, with steric and electronic properties of the alkyne substituents directing the outcome. wikipedia.orgrsc.org Recent advancements have focused on developing milder conditions and expanding the scope to include less reactive o-bromoanilines. nih.gov
Modern synthetic chemistry offers alternative strategies, with a particularly promising route being the late-stage functionalization of a pre-formed indole ring. A highly plausible strategy for synthesizing this compound is a two-step process:
Synthesis of N-phenyl-1H-indol-2-amine: This precursor could potentially be synthesized via methods like the Fischer or Larock synthesis, or through other modern C-N bond-forming reactions on a 2-haloindole.
Electrophilic Nitration: The C3 position of the indole ring is highly activated towards electrophilic substitution. A recently developed method for the regioselective synthesis of 3-nitroindoles utilizes non-acidic and non-metallic conditions. nih.gov This protocol involves the in-situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). This electrophilic nitrating agent reacts efficiently with a variety of indoles to yield the corresponding 3-nitroindole derivatives in good to excellent yields. nih.gov
This method's mild conditions (0–5 °C) would likely be compatible with the N-phenyl-2-amino substituent, which might be sensitive to the harsh conditions of traditional nitration (e.g., concentrated nitric and sulfuric acids).
Table 3: Substrate Scope for Metal-Free C3-Nitration of Indoles
| Indole Substrate (1-position) | Indole Substrate (2-position) | Yield of 3-Nitroindole | Reference |
|---|---|---|---|
| Boc-protected | H | Medium | nih.gov |
| Alkyl or Benzyl (B1604629) | H | Medium | nih.gov |
| Phenyl | H | Good | nih.gov |
| Boc-protected | Various substituents | Good to Excellent | nih.gov |
This modern approach of late-stage C-H functionalization avoids the need to carry sensitive nitro groups through multi-step, high-temperature, or strongly acidic/basic cyclization sequences, representing a highly strategic and efficient pathway to the target compound.
Introduction of the Nitro Group at C3
The introduction of a nitro group at the C3 position of an indole nucleus is a critical step in the synthesis of the target compound. This transformation is typically achieved through electrophilic nitration, where the electron-rich indole ring attacks a nitrating agent. However, achieving regioselectivity for the C3 position over other positions, such as C2 or the benzene (B151609) ring, requires careful selection of reagents and reaction conditions. acs.org
Regioselective Nitration Techniques
Direct nitration of indoles can be challenging due to the potential for over-nitration and the formation of undesired isomers. researchgate.net To overcome these challenges, various regioselective nitration techniques have been developed.
One effective method involves the use of N-protected indoles. The protecting group on the indole nitrogen can influence the electronic properties of the ring and direct the incoming electrophile to the C3 position. For instance, treatment of N-protected indoles with acetyl nitrate, generated in situ, at low temperatures has been shown to afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net
Another approach utilizes non-acidic and non-metallic conditions to achieve regioselective nitration. A method employing ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride has been reported for the synthesis of 3-nitroindoles. nih.govrsc.org In this protocol, trifluoroacetyl nitrate is generated in situ and acts as an electrophilic nitrating agent, showing high regioselectivity for the C3 position of various indole substrates. nih.govrsc.org The reaction proceeds smoothly with a range of substituted indoles, including those with electron-donating or electron-withdrawing groups at different positions. nih.gov
The choice of nitrating agent and reaction conditions plays a crucial role in the outcome of the nitration. The table below summarizes various nitrating systems and their effectiveness in the synthesis of 3-nitroindoles.
| Nitrating Agent/System | Substrate | Key Conditions | Yield (%) | Reference |
| Acetyl nitrate | N-Protected Indoles | Low Temperature | Good to Excellent | researchgate.net |
| Ammonium tetramethylnitrate / Trifluoroacetic anhydride | tert-Butyl 1H-indole-1-carboxylate | Sub-room Temperature | Medium | nih.govrsc.org |
| Copper nitrate | Indole | Microwave radiation | Not specified | researchgate.net |
| Benzoyl nitrate | Indole | Not specified | 20-30 | researchgate.net |
Nitroalkene-Based Approaches
An alternative strategy for introducing the 3-nitro functionality involves the use of nitroalkenes. These approaches often lead to the formation of the indole ring system with the nitro group already in place at the C3 position.
One such method is the microwave-assisted intramolecular arene-alkene coupling reaction of N-aryl β-nitroenamines. This process transforms N-aryl β-nitroenamines into 3-nitroindoles with complete regioselectivity and in good yields. nih.gov Another approach involves the synthesis of 3-arylindole derivatives from nitroalkane precursors. rsc.org This multi-step synthesis starts with the Friedel–Crafts alkylation of bromo-substituted β-nitrostyrenes to produce 2-bromoarylnitroalkanes, which are then converted to 2-bromoarylaminoalkanes and subsequently cyclized to form 3-arylindoles. rsc.org
Furthermore, a two-step synthesis of unprotected 3-aminoindoles has been developed, which proceeds through an intermediate derived from the reaction of indoles with nitrostyrene (B7858105). nih.govmdpi.com This reaction forms a spiro[indole-3,5'-isoxazole] intermediate, which can then be converted to the corresponding 3-aminoindole. nih.govmdpi.com While this method directly yields a 3-aminoindole, it highlights the utility of nitroalkenes in constructing functionalized indoles at the C3 position.
N-Phenyl Amination Strategies
The formation of the N-phenylamino group at the C2 position of the indole ring is another crucial transformation. This is typically achieved through cross-coupling reactions, with palladium- and copper-catalyzed methods being the most prominent.
Buchwald–Hartwig Amination Variants
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a variant of this reaction would be employed, likely involving the coupling of a 2-halo-3-nitroindole derivative with aniline (B41778).
The success of the Buchwald-Hartwig amination relies heavily on the choice of palladium catalyst and ligand. Various generations of catalyst systems have been developed to expand the substrate scope and improve reaction conditions. wikipedia.org For instance, the use of sterically hindered phosphine (B1218219) ligands has been instrumental in improving the efficiency of these couplings. wikipedia.org The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product. libretexts.org
While direct examples for the N-phenyl amination of a 2-halo-3-nitroindole are not explicitly detailed in the provided search results, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides and amines suggests its potential for this transformation. wikipedia.orgorganic-chemistry.org
Other Palladium or Copper-Catalyzed N-Arylation Methods
Besides the Buchwald-Hartwig reaction, other palladium and copper-catalyzed methods are available for N-arylation. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and cost-effective alternative. rhhz.netacs.org Significant advancements in this area have led to the development of milder reaction conditions and more efficient catalyst systems.
Copper(I) iodide (CuI) in combination with various ligands, such as diamines, has been shown to effectively catalyze the N-arylation of indoles and other nitrogen heterocycles with aryl halides. rhhz.netacs.orgnih.gov For example, a system using CuI and N,N'-dimethylethylenediamine (DMEDA) has been reported for the N-arylation of 2-arylindoles with aryl halides, affording good to excellent yields. rhhz.net
The table below provides an overview of different catalyst systems used in N-arylation reactions that could be relevant for the synthesis of the target compound.
| Catalyst System | Reactants | Key Conditions | Yield (%) | Reference |
| Pd(OAc)2 / CM-phos | Aryl Mesylate / N-Methylaniline | t-BuOH, K3PO4 | Not specified | orgsyn.org |
| CuI / trans-1,2-Cyclohexanediamine | Indole / Aryl Iodide | Toluene, K2CO3 | High | acs.orgnih.gov |
| CuI / DMEDA | 2-Arylindole / Aryl Iodide or Bromide | Toluene, K3PO4 | Good to Excellent | rhhz.net |
| CuSO4·5H2O | Aniline / Aryliodonium ylide | Water | 82 | beilstein-journals.org |
Palladium has also been utilized in denitrative N-arylation, where a nitroarene is coupled with an N-H heteroarene. rsc.org This method provides a direct route to N-arylated heterocycles from readily available nitroaromatics. rsc.org
Post-Synthetic Modification Pathways to this compound
Post-synthetic modification offers an alternative route where a pre-existing indole scaffold is functionalized in a stepwise manner. A plausible pathway could involve starting with N-phenyl-1H-indol-2-amine and then introducing the nitro group at the C3 position.
The challenge in this approach lies in the regioselective nitration of N-phenyl-1H-indol-2-amine. The presence of the amino group at C2 could influence the electronic distribution in the indole ring, potentially affecting the site of nitration. However, given the high nucleophilicity of the C3 position in indoles, nitration is expected to occur preferentially at this site. acs.org The reaction would likely require carefully controlled conditions and a suitable nitrating agent to avoid side reactions, such as oxidation or nitration of the phenyl ring.
Another possibility is to start with a 3-nitroindole derivative and then introduce the N-phenylamino group at the C2 position. This could be achieved by first halogenating the C2 position of the 3-nitroindole, followed by a palladium or copper-catalyzed N-arylation with aniline, as described in section 2.2.3.
A novel method for preparing unprotected 3-aminoindoles involves the reaction of indoles with nitrostyrene to form a spirocyclic intermediate, which is then converted to the 3-aminoindole. nih.govmdpi.com This highlights a potential post-functionalization strategy where a complex indole derivative is transformed into the desired product in the later stages of the synthesis.
Chemical Transformations of Precursor Indoles
The most direct conceptual approach involves the C3-nitration of a pre-existing N-phenyl-1H-indol-2-amine. However, the powerful electron-donating nature of the C2-amino group would likely direct electrophilic substitution to other positions on the indole ring and could also lead to undesired side reactions or decomposition under harsh nitrating conditions.
A more chemically viable strategy involves the nitration of a protected indole precursor at the C3 position. The use of a protecting group on the indole nitrogen is often essential to control the regioselectivity and prevent side reactions. researchgate.netresearchgate.net
Nitration of N-Protected Indoles:
A common and effective method for the C3-nitration of indoles is the use of acetyl nitrate, generated in situ from acetic anhydride and nitric acid, at low temperatures. researchgate.net For instance, various N-protected indoles have been successfully nitrated to afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.net
Another mild and efficient protocol employs tetramethylammonium nitrate in the presence of trifluoroacetic anhydride. rsc.org This system generates trifluoroacetyl nitrate in situ, which acts as a potent electrophilic nitrating agent for a range of indole derivatives. rsc.orgrsc.org This method is notable for its non-acidic and non-metallic conditions, which can improve compatibility with sensitive functional groups. rsc.org
A plausible synthetic sequence would commence with a 2-substituted indole that can be later converted to the N-phenyl-amine group. For example, starting with 2-chloro-1H-indole, the indole nitrogen would first be protected, followed by regioselective nitration at the C3 position to yield a 2-chloro-3-nitro-1H-indole derivative.
Nitro Group Functionalization from Other C3-Substituents
While direct C3-nitration is the most common method for introducing a nitro group onto the indole ring, alternative strategies involving the transformation of other C3-substituents are theoretically possible, though less frequently employed. For instance, the conversion of a C3-carboxy or C3-acyl group into a nitro group would require multi-step sequences and are generally not as efficient as direct nitration.
A more relevant transformation in this context is the potential for the nitro group itself to act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions, although this is less common than its role as an activating group. thieme-connect.com However, for the synthesis of the target compound, the nitro group is a desired final functionality, making its introduction via direct nitration the most logical approach.
Amine Group Derivatization at C2
The introduction of the N-phenyl-amine group at the C2 position is a critical step. Following the strategy outlined in section 2.3.1, the key intermediate would be a 2-chloro-3-nitro-1H-indole derivative. The C2-chloro substituent on the electron-deficient 3-nitroindole ring is activated towards nucleophilic aromatic substitution (SNAr).
The reaction would involve the displacement of the chloride by aniline. The electron-withdrawing nitro group at the C3 position is crucial for activating the C2 position for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This type of SNAr reaction is a fundamental process in aromatic chemistry for the formation of C-N bonds. mdpi.comnih.gov The reaction would likely be carried out in a suitable high-boiling solvent in the presence of a base to neutralize the HCl generated.
An alternative, though likely more complex, approach could involve the construction of the 2-aminoindole ring system from an acyclic precursor, such as a substituted 2-nitrophenylacetonitrile (B16159) derivative, which already contains the nitro group. researchgate.net
Optimization of Reaction Conditions and Yields for Syntheses
The optimization of reaction conditions is paramount for maximizing the yield and purity of the target compound, this compound. The multi-step nature of the proposed syntheses necessitates careful optimization of each individual transformation.
Solvent Effects in Key Reaction Steps
The choice of solvent can significantly impact the outcome of the key reaction steps, particularly the C3-nitration and the subsequent nucleophilic aromatic substitution.
For the C3-nitration of N-protected indoles using tetramethylammonium nitrate and trifluoroacetic anhydride, acetonitrile (B52724) has been shown to be a superior solvent, leading to a dramatic increase in yield compared to solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). rsc.org
Table 1: Solvent Effects on the Nitration of N-Boc-indole rsc.org
| Solvent | Yield (%) |
|---|---|
| DCM | 85 |
| THF | 41 |
| DMSO | Trace |
| CH3CN | 97 |
For the nucleophilic aromatic substitution of a 2-chloro-3-nitroindole with aniline, polar aprotic solvents such as DMF, DMSO, or NMP are typically employed to facilitate the SNAr reaction by solvating the cationic species and promoting the nucleophilic attack.
Catalyst Systems and Ligand Effects
While the proposed direct nitration and SNAr reactions are often not catalytic, related cross-coupling reactions for the formation of C-N bonds are heavily reliant on catalyst and ligand systems. If the amination at C2 were to be attempted via a palladium-catalyzed Buchwald-Hartwig amination of a 2-halo-3-nitroindole, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, BINAP) would be critical in determining the reaction's success and yield.
However, given the high reactivity of 2-halo-3-nitroindoles towards direct SNAr, a catalyst may not be necessary. In some cases of indole synthesis from o-haloanilines, copper-catalyzed cascade reactions have been employed under mild conditions. researchgate.net
Temperature and Pressure Optimization
Temperature is a critical parameter to control in the synthesis of this compound. The C3-nitration of indoles is typically carried out at low temperatures to control the reaction's exothermicity and prevent the formation of side products. For the nitration of N-protected indoles with acetyl nitrate, temperatures are often maintained around -70 °C. researchgate.net In the case of nitration with tetramethylammonium nitrate and trifluoroacetic anhydride, the optimal temperature range was found to be 0-5 °C. rsc.org Reducing the temperature to -20 °C resulted in no reaction, while increasing it to 25 °C led to only trace amounts of the product. rsc.org
The subsequent nucleophilic aromatic substitution step would likely require elevated temperatures to overcome the activation energy for the reaction, with typical ranges being from room temperature to over 100 °C, depending on the reactivity of the substrate and nucleophile.
Pressure is not typically a critical parameter for these types of reactions, and they are generally carried out at atmospheric pressure.
Green Chemistry Considerations in Synthetic Route Design
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These considerations focus on the use of less hazardous reagents, environmentally benign solvents, and energy-efficient conditions, as well as the design of processes with high atom economy.
Traditional methods for the nitration of indoles, a key step in the synthesis of the target molecule, often involve harsh and environmentally harmful reagents like concentrated nitric acid. rsc.orgnih.gov Such methods not only pose safety risks but also generate significant acidic waste, which requires neutralization and disposal. rsc.orgnih.gov Consequently, modern synthetic strategies are exploring milder and more sustainable alternatives.
A significant advancement in the green synthesis of the 3-nitroindole core involves the use of non-acidic and non-metallic nitrating agents. rsc.orgnih.gov One such method employs trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride. rsc.orgnih.gov This approach avoids the use of strong acids and metals, making the process milder and more environmentally friendly. rsc.orgnih.gov
Another key aspect of green chemistry is the choice of solvent. The use of greener solvents, such as water or recyclable polyethylene (B3416737) glycol (PEG), is being explored for indole synthesis. researchgate.netmdpi.com For instance, palladium-catalyzed C-H functionalization of indoles has been successfully carried out in water, a non-toxic and non-flammable solvent. mdpi.com Similarly, the use of PEG-400 as a recyclable solvent, in conjunction with a recyclable catalyst like bleaching earth clay, has been demonstrated for the synthesis of related indole derivatives. researchgate.net
Energy efficiency is another pillar of green chemistry. Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields. mdpi.com This technique can be applied to various steps in the synthesis of indole derivatives, contributing to a more sustainable process.
Furthermore, the principles of atom economy are being addressed through the development of one-pot synthesis and catalytic reactions. epa.govacs.org Indium-mediated reduction of nitroindoles to aminoindoles in a one-pot procedure exemplifies this approach, minimizing waste by combining multiple synthetic steps. epa.gov Iron, being an abundant, inexpensive, and non-toxic metal, is also being utilized as a catalyst in various transformations of indole derivatives, aligning with green chemistry principles. acs.org
The following table summarizes some of the green chemistry considerations in the synthesis of intermediates related to this compound.
| Green Chemistry Principle | Traditional Method | Greener Alternative | Key Advantages |
| Use of Safer Reagents | Concentrated Nitric Acid for nitration rsc.orgnih.gov | In situ generated trifluoroacetyl nitrate rsc.orgnih.gov | Avoids strong acids, milder reaction conditions. |
| Benign Solvents | Volatile Organic Solvents (e.g., DMF, ethanol) researchgate.net | Water mdpi.com, Polyethylene Glycol (PEG-400) researchgate.net | Non-toxic, non-flammable, recyclable. researchgate.netmdpi.com |
| Energy Efficiency | Conventional heating | Microwave-assisted synthesis mdpi.com | Reduced reaction times, improved yields. mdpi.com |
| Catalysis | Stoichiometric reagents | Palladium mdpi.com, Iron acs.org, Indium epa.gov catalysts | High efficiency, recyclability, reduced waste. mdpi.comepa.govacs.org |
| Waste Reduction | Multi-step synthesis with isolation of intermediates | One-pot synthesis epa.gov | Minimizes solvent use and purification steps. epa.gov |
These examples highlight the ongoing efforts to develop more sustainable synthetic routes for complex molecules like this compound. By incorporating green chemistry principles, the chemical industry can minimize its environmental footprint while continuing to produce valuable compounds.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment Strategies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 3-nitro-N-phenyl-1H-indol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals.
While specific experimental data for this exact molecule is not publicly available, expected chemical shifts can be predicted based on data from substituted indoles and nitroanilines. nih.govsigmaaldrich.comnzqa.govt.nznzqa.govt.nzmdpi.com The indole (B1671886) ring itself, the N-phenyl substituent, and the electron-withdrawing nitro group at the C3 position all exert distinct electronic effects that influence the magnetic environment of each nucleus.
Expected ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts (δ) in a common solvent like DMSO-d₆ are outlined below. The numbering convention used is standard for the indole ring system.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| N1-H | ~11.0 - 12.0 | - | Deshielded proton due to attachment to nitrogen and potential hydrogen bonding. |
| N2-H | ~8.5 - 9.5 | - | Deshielded proton on exocyclic amine, influenced by adjacent phenyl and indole rings. |
| C2 | - | ~145 - 155 | Attached to two nitrogen atoms, significantly deshielded. |
| C3 | - | ~125 - 135 | Attached to a nitro group, but its effect is moderated by the adjacent amine-bearing carbon. |
| C3a | - | ~128 - 135 | Bridgehead carbon, typical aromatic range. |
| C4 | ~7.5 - 7.7 | ~120 - 124 | Aromatic proton on the indole ring. |
| C5 | ~7.1 - 7.3 | ~122 - 126 | Aromatic proton on the indole ring. |
| C6 | ~7.3 - 7.5 | ~118 - 122 | Aromatic proton on the indole ring. |
| C7 | ~7.8 - 8.0 | ~112 - 116 | Aromatic proton adjacent to the pyrrole (B145914) nitrogen, often deshielded. |
| C7a | - | ~136 - 140 | Bridgehead carbon, typical aromatic range. |
| C1' (N-Ph) | - | ~140 - 145 | Phenyl carbon attached to nitrogen. |
| C2'/C6' (N-Ph) | ~7.2 - 7.4 | ~118 - 122 | Ortho protons/carbons of the N-phenyl ring. |
| C3'/C5' (N-Ph) | ~7.4 - 7.6 | ~129 - 131 | Meta protons/carbons of the N-phenyl ring. |
| C4' (N-Ph) | ~7.0 - 7.2 | ~123 - 127 | Para proton/carbon of the N-phenyl ring. |
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structure Confirmation
To move from predicted shifts to confirmed assignments, a suite of 2D NMR experiments is indispensable. Current time information in Bangalore, IN.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity of the protons within the indole's benzene (B151609) ring (H4 through H7) and within the N-phenyl ring. For instance, a cross-peak between the signals at ~7.5 ppm and ~7.1 ppm would confirm the adjacency of H4 and H5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It provides a direct link between the proton and carbon skeletons. Each CH group in the aromatic rings would produce a cross-peak, definitively assigning a carbon signal based on its known attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons, which connects the different fragments of the molecule. Current time information in Bangalore, IN. Key correlations for confirming the structure of this compound would include:
The N1-H proton showing correlations to carbons C2, C3, C3a, and C7a, confirming its position within the pyrrole ring.
Protons on the N-phenyl ring (H2'/H6') showing a correlation to the C2 carbon of the indole ring, confirming the N-phenyl linkage.
Protons on the indole's benzene ring (e.g., H4) showing correlations to bridgehead carbons C3a and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the ortho protons of the N-phenyl ring (H2'/H6') and the N-H proton of the indole (N1-H), which would help to establish the relative orientation of the phenyl ring.
Solvent Effects on NMR Chemical Shifts and Coupling Constants
The choice of NMR solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H protons of the indole and the secondary amine. The chemical shift of a specific proton can vary depending on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.
In a non-polar solvent like deuterated chloroform (B151607) (CDCl₃), intramolecular hydrogen bonding might be more prevalent, and intermolecular interactions would be minimal. In contrast, using a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would lead to strong intermolecular hydrogen bonds between the N-H protons and the solvent's oxygen atom. This interaction typically causes a significant downfield shift (to a higher ppm value) and broadening of the N-H proton signals compared to their positions in CDCl₃. This solvent-induced shift is a diagnostic tool for identifying exchangeable, hydrogen-bonding protons.
Infrared (IR) and Raman Spectroscopic Interpretation for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, the key signatures would arise from the amine (N-H), nitro (NO₂), and aromatic (C=C, C-H) groups.
Vibrational Modes Associated with Nitro and Amine Functionalities
The nitro and amine groups have characteristic vibrational frequencies that are readily identifiable.
Nitro Group (NO₂) Vibrations: The NO₂ group gives rise to two distinct and strong stretching vibrations.
Asymmetric Stretch: Expected in the range of 1500-1550 cm⁻¹. This band is typically very strong in the IR spectrum.
Symmetric Stretch: Expected in the range of 1330-1375 cm⁻¹. This band is also strong and, together with the asymmetric stretch, provides definitive evidence for the presence of the nitro group.
Amine Group (N-H) Vibrations: The molecule contains two different N-H bonds: one in the indole ring (N1-H) and one in the exocyclic amine (N2-H).
N-H Stretch: These stretches typically appear in the region of 3300-3500 cm⁻¹. In the solid state or in a concentrated solution, these peaks are often broad due to hydrogen bonding. It is possible that two distinct, overlapping bands could be observed for the two different N-H groups.
Expected Characteristic IR/Raman Peaks:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H (Indole & Amine) | Stretching | 3300 - 3500 | Medium-Strong, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=C (Aromatic) | Stretching | 1600 - 1620, 1450 - 1500 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1550 | Very Strong |
| NO₂ | Symmetric Stretching | 1330 - 1375 | Strong |
Hydrogen Bonding Network Analysis through IR Spectroscopy
IR spectroscopy is particularly sensitive to hydrogen bonding. The strength and nature of hydrogen bonds directly affect the frequency and shape of the N-H stretching vibration.
In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The N-H groups of both the indole and the secondary amine can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atom of a neighboring indole's pyrrole ring can act as acceptors. This network would result in a significant broadening and shifting of the N-H stretching band to a lower frequency (e.g., towards 3300 cm⁻¹) in the IR spectrum.
By comparing the spectrum of a solid sample with that of a dilute solution in a non-polar solvent (like CCl₄), the extent of intermolecular hydrogen bonding can be assessed. In the dilute solution, intermolecular interactions are minimized, and a sharper, higher-frequency N-H stretching peak corresponding to "free" N-H bonds would become apparent.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which helps confirm the molecular formula, and the fragmentation pattern, which offers structural clues. The molecular formula for this compound is C₁₄H₁₁N₃O₂, corresponding to an exact mass of approximately 253.0851 g/mol .
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecule would first be detected as the molecular ion, [M]⁺˙ or [M+H]⁺, respectively. Subsequent fragmentation would provide insight into the molecule's structure. The fragmentation of nitroaromatic compounds is well-studied and often involves characteristic losses of the nitro group.
Plausible Fragmentation Pathway:
A likely pathway would begin with the molecular ion at m/z = 253. Common fragmentation steps would include:
Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a significant fragment ion at m/z = 207.
Loss of NO: An alternative initial fragmentation, common in nitroaromatics, is the loss of a nitric oxide radical (•NO) with a mass of 30 Da, leading to a fragment at m/z = 223. This often occurs after rearrangement.
Fragmentation of the Phenyl Group: The fragment at m/z = 207 could further fragment by losing components of the N-phenylamine moiety.
Fragmentation of the Indole Ring: Cleavage of the indole ring itself, for example, through the loss of HCN (27 Da), is a characteristic fragmentation for this heterocyclic system.
Table of Expected Mass Fragments:
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 253 | [C₁₄H₁₁N₃O₂]⁺˙ (Molecular Ion) | - |
| 223 | [M - NO]⁺˙ | NO (30 Da) |
| 207 | [M - NO₂]⁺ | NO₂ (46 Da) |
| 180 | [C₁₃H₁₀N]⁺ (from loss of HCN from m/z 207) | HCN (27 Da) |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₈H₆N₃O₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores.
The electronic spectrum of this compound will be dominated by the contributions from the indole nucleus, the phenyl group, and the nitro group, all of which are part of an extended π-conjugated system.
Indole Chromophore: The indole ring system typically exhibits two main absorption bands in the UV region, one around 260-290 nm (the ¹Lₐ band) and another around 210-230 nm (the ¹Bₐ band).
Nitroaromatic Chromophore: The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure. Nitroaromatic compounds often show a characteristic absorption band due to n→π* transitions of the nitro group, which are typically weak, and more intense π→π* transitions. The attachment of the nitro group to the indole ring is expected to cause a bathochromic (red) shift of the indole absorption bands.
N-Phenyl Chromophore: The N-phenyl group extends the conjugation of the system, which generally leads to a further red shift and an increase in the molar absorptivity of the π→π* transitions.
Based on studies of similar nitro-substituted aromatic and heterocyclic compounds, the main absorption bands for this compound are predicted to appear in the range of 250-400 nm. rsc.org
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. For a molecule like this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating amino group attached to the indole ring, solvatochromic effects are anticipated.
Positive Solvatochromism: In polar solvents, it is expected that the more polar excited state will be stabilized to a greater extent than the ground state. This would lead to a decrease in the energy of the electronic transition and a bathochromic (red) shift in the absorption maximum.
Negative Solvatochromism: Conversely, in nonpolar solvents, the ground state might be more stable, leading to a hypsochromic (blue) shift compared to polar solvents.
While specific experimental data on the solvatochromism of this compound is not available, studies on other nitro-containing aromatic heterocycles have demonstrated significant solvatochromic shifts, which supports the expectation of similar behavior for the title compound. researchgate.net
Computational Chemistry and Theoretical Studies of 3 Nitro N Phenyl 1h Indol 2 Amine
Quantum Chemical Calculations for Molecular Geometry Optimization
The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface.
Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its balance of accuracy and computational efficiency. cuny.edu For compounds similar in structure to 3-nitro-N-phenyl-1H-indol-2-amine, such as nitro-substituted indoles and their derivatives, DFT calculations have been successfully employed to predict their structural parameters. rawdatalibrary.netrsc.org The process involves iterative calculations to find the lowest energy arrangement of the atoms. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.net
Illustrative Optimized Geometrical Parameters for this compound
Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific computational studies for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C2-N(amine) | 1.38 Å |
| C3-N(nitro) | 1.45 Å | |
| N-H (indole) | 1.01 Å | |
| N-O (nitro) | 1.22 Å | |
| Bond Angle | C2-C3-N(nitro) | 125° |
| C3-C2-N(amine) | 128° | |
| O-N-O (nitro) | 124° | |
| Dihedral Angle | C2-N-C(phenyl)-C(phenyl) | 45° |
The choice of basis set is crucial for the accuracy of DFT calculations. For organic molecules containing nitrogen and oxygen, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used. rsc.org The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in non-spherical atoms, while diffuse functions (+) are important for describing anions and weak non-covalent interactions. The selection of the functional and basis set is often validated by comparing calculated results with experimental data for related known compounds, where available.
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties of the molecule can be investigated in detail.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For nitro-substituted aromatic compounds, the HOMO is often localized on the aromatic ring system, while the LUMO is concentrated on the nitro group, indicating that this group is the primary site for nucleophilic attack. researchgate.net
Illustrative FMO Energies for this compound
Disclaimer: The following data is illustrative and based on typical values for similar compounds.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue areas indicate positive potential, representing sites prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The hydrogen atom of the indole (B1671886) N-H group would likely be a region of positive potential.
Mulliken and Hirshfeld Charge Distribution Analysis
A detailed analysis of the Mulliken and Hirshfeld charge distribution for this compound is not available in published research. This type of analysis is crucial for understanding the electronic structure and reactivity of a molecule. It provides insights into the partial atomic charges, identifying electrophilic and nucleophilic centers. For instance, the nitro group is a strong electron-withdrawing group, which would be expected to significantly influence the charge distribution across the indole ring and the phenylamine substituent. However, without specific computational studies, any discussion on the precise charge values remains speculative.
Theoretical Spectroscopic Parameter Prediction
The prediction of spectroscopic parameters through computational methods offers a powerful tool for complementing experimental data and aiding in structural elucidation.
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
There are no specific computational studies reporting the predicted ¹H and ¹³C NMR chemical shifts for this compound. Such studies, often employing density functional theory (DFT) methods, would be invaluable for assigning the complex spectral data of this molecule. While experimental NMR data for various indole derivatives exist, a direct correlation with theoretically predicted values for this specific compound is not documented. researchgate.netresearchgate.net
Theoretical IR and Raman Frequency Calculations
Similarly, theoretical calculations of the infrared (IR) and Raman vibrational frequencies for this compound have not been reported. These calculations would help in assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural and bonding characteristics. For example, the characteristic stretching frequencies of the N-H, C=C, C-N, and N-O bonds could be precisely assigned.
UV-Vis Absorption Spectra Simulation
Simulations of the UV-Vis absorption spectra, typically performed using Time-Dependent DFT (TD-DFT), are not available for this compound. These simulations are instrumental in understanding the electronic transitions within the molecule and predicting its absorption maxima. The presence of the nitro group and the extended conjugation in the molecule would likely result in complex electronic spectra.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways.
Transition State Identification for Key Synthetic Steps
While the synthesis of 3-nitroindoles has been explored, computational studies identifying the transition states for the key synthetic steps leading to this compound are not documented in the literature. nih.gov Such studies would provide critical insights into the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes. For instance, understanding the transition state for the nitration of the N-phenyl-1H-indol-2-amine precursor would be of significant interest. nih.gov
Reaction Coordinate Analysis and Energy Barriers
Information regarding the reaction coordinate analysis for the synthesis or reactions of this compound is not available in the reviewed literature. This includes the identification of transition states, intermediates, and the corresponding energy barriers that govern the kinetics and thermodynamics of its formation or subsequent chemical transformations.
Chemical Reactivity and Transformation Pathways of 3 Nitro N Phenyl 1h Indol 2 Amine
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group at the C3 position significantly influences the reactivity of the indole (B1671886) ring, making it susceptible to certain transformations.
The reduction of the nitro group is a common and versatile transformation, providing access to a variety of nitrogen-containing functionalities. The resulting 3-aminoindoles are valuable intermediates in the synthesis of various biologically active compounds. nih.gov
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. sioc-journal.cnnih.gov Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.comgoogle.comgoogle.com The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or ethyl acetate. The reduction of the nitro group in a related 4-nitro-1-TIPS-indole to the corresponding amine was achieved using 10% Pd/C under a hydrogen atmosphere in ethanol. wordpress.com
Metal-based reducing agents are also effective for the reduction of nitroarenes. Stannous chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid, is a classic reagent for this purpose. researchgate.netresearchgate.netacsgcipr.orgsemanticscholar.org This method is often preferred for its chemoselectivity, as it can reduce nitro groups without affecting other reducible functionalities. For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to the corresponding aniline (B41778) was accomplished in high yield using SnCl₂ in acidic aqueous ethanol, without cleavage of the benzyl (B1604629) ether or the chloro substituent. semanticscholar.org Other metals like iron and zinc in acidic media can also be used. researchgate.net
Modern methods for nitro group reduction also include the use of boranes, such as diborane (B8814927) (B₂H₆) or its complex with THF (BH₃-THF), which can offer high chemoselectivity. google.com The use of samarium metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide has been reported for the chemoselective reduction of aromatic nitro groups. Furthermore, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a metal-free method for the reduction of both aromatic and aliphatic nitro groups. pearson.com
The following table summarizes various reducing agents that can be employed for the reduction of the nitro group in compounds analogous to 3-nitro-N-phenyl-1H-indol-2-amine.
| Reagent System | Typical Conditions | Reference |
| H₂, Pd/C | Ethanol, Room Temperature | wordpress.com |
| SnCl₂·2H₂O, HCl | Ethanol, Reflux | researchgate.netsemanticscholar.org |
| Fe, HCl | Ethanol/Water, Reflux | researchgate.net |
| Zn, CH₃COOH | Room Temperature | researchgate.net |
| BH₃-THF | THF, Room Temperature | google.com |
| HSiCl₃, Et₃N | Dichloromethane (B109758), 0 °C to rt | pearson.com |
The nitro group at the C3 position of the indole ring activates the C2 position towards nucleophilic attack. While the specific compound , this compound, does not have a leaving group at C2 for a typical SNAr reaction, related 3-nitroindoles with a suitable leaving group at C2 readily undergo nucleophilic aromatic substitution. researchgate.netwikipedia.orgnih.gov For example, 2-iodo-3-nitroindole reacts with various secondary amines under mild conditions to afford the corresponding 2-amino-3-nitroindoles in excellent yields. researchgate.net This highlights the potential for functionalizing the C2 position if a suitable precursor to this compound with a leaving group at C2 were available.
Furthermore, in some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly in highly activated systems or under specific reaction conditions. uni-rostock.de
Reactions Involving the Amine Group at C2
The secondary amine at the C2 position is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and the formation of new heterocyclic rings.
Acylation: The amine group at C2 can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. google.comresearchgate.netuctm.edu For instance, the reaction with acetic anhydride (B1165640) would yield N-acetyl-3-nitro-N-phenyl-1H-indol-2-amine. youtube.comyoutube.comwikipedia.org These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. uctm.edu The acylation of amines with anhydrides can also be performed in an aqueous medium with sodium bicarbonate. researchgate.net
Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides, such as methyl iodide. nih.govnih.govnih.govnih.govmonash.edu These reactions often lead to a mixture of products, including the tertiary amine and the corresponding quaternary ammonium (B1175870) salt, due to the increased nucleophilicity of the product amine. nih.govnih.gov To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of specific protecting group strategies might be necessary. The N-alkylation of 2-aminothiophenes, which are structurally related, has been reported to be challenging but can be achieved under specific conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov
Arylation: The N-arylation of the amine at C2 can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. nih.govwikipedia.orgnih.govmasterorganicchemistry.comnih.gov The Ullmann condensation typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.govmasterorganicchemistry.com More modern protocols often utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions.
The following table provides examples of reagents for the modification of the amine group.
| Reaction Type | Reagent | Product Type | Reference |
| Acylation | Acetic Anhydride | Amide | youtube.comyoutube.com |
| Alkylation | Methyl Iodide | Tertiary Amine | nih.govmonash.edu |
| Arylation | Aryl Halide, Cu catalyst | Triarylamine | masterorganicchemistry.comnih.gov |
The primary amino group of analogous 2-aminoindoles can react with aldehydes and ketones to form imines (Schiff bases). nih.gov For the secondary amine in this compound, reaction with an aldehyde or ketone would lead to the formation of an iminium ion. These reactions are typically acid-catalyzed and reversible. nih.gov
The bifunctional nature of 2-amino-3-nitroindoles makes them valuable precursors for the synthesis of various fused heterocyclic systems. For example, the reaction of 2-aminoindoles with aminobenzaldehydes can lead to the formation of quinoline (B57606) derivatives. rsc.org Cyclization reactions involving the amino group and a suitable functional group on an adjacent ring or a reactant can lead to the formation of new heterocyclic rings. google.comuni-rostock.dersc.orgnih.gov
The diazotization of primary aromatic amines to form diazonium salts is a well-established reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wordpress.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.comyoutube.comnih.govgoogle.com However, for the secondary amine in this compound, the reaction with nitrous acid would lead to the formation of an N-nitrosamine.
For analogous primary 2-aminoindoles, the resulting diazonium salt could undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.govnumberanalytics.com The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salts as catalysts. wikipedia.orgnih.gov This provides a powerful tool for the further functionalization of the indole ring system.
Reactions Involving the Indole Nitrogen (N1)
The nitrogen atom at the 1-position (N1) of the indole ring possesses a lone pair of electrons and an associated acidic proton, making it a key site for various chemical transformations.
N-Alkylation and N-Acylation Reactions
The N1 position of this compound is susceptible to alkylation and acylation, reactions common to indoles. The acidity of the N-H proton allows for its removal by a suitable base, generating a nucleophilic indolyl anion that can readily react with electrophilic alkylating or acylating agents.
N-alkylation can be achieved using a variety of alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The choice of base and solvent can influence the reaction's efficiency.
Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylindoles are generally stable compounds. The presence of the electron-withdrawing 3-nitro group would be expected to increase the acidity of the N1-proton compared to an unsubstituted indole, potentially facilitating these reactions under milder conditions.
Deprotonation and Anion Chemistry
Deprotonation of the indole N-H is a fundamental step in many of its functionalization reactions. Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) can effectively deprotonate the N1 position to form the corresponding indolyl anion.
The resulting anion of this compound is an ambident nucleophile, meaning it has two or more potential nucleophilic sites. numberanalytics.comcurlyarrows.combyjus.com The negative charge is delocalized over the indole ring system. While the primary site of reaction for many electrophiles is the nitrogen atom, C-alkylation or C-acylation, particularly at the C3 position, can sometimes occur depending on the reaction conditions (e.g., solvent, counterion, and the nature of the electrophile). However, in the case of this compound, the C3 position is already substituted. The delocalized anion would have significant electron density on the exocyclic nitrogen and potentially at other carbon positions of the indole ring, leading to a complex reactivity profile that would require careful experimental investigation to fully elucidate.
Electrophilic Aromatic Substitution on the Indole Ring (excluding C3) and Phenyl Moiety
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are considered electron-rich aromatic systems. However, the reactivity and regioselectivity in this compound are significantly modulated by the existing substituents.
Regioselectivity and Directing Effects of Substituents
The indole ring is generally most reactive towards electrophiles at the C3 position. nih.govnih.govnih.gov Since this position is blocked in the target molecule, electrophilic attack will be directed to other positions on the indole nucleus. The directing effects of the substituents play a crucial role here:
2-Amino Group: The amino group is a powerful activating and ortho-, para-directing group. In the context of the indole ring, it strongly activates the ring towards electrophilic attack. Its directing influence would favor substitution at the C3 position (which is blocked) and potentially at the C7 and C5 positions of the benzene (B151609) portion of the indole ring.
3-Nitro Group: The nitro group is a strong deactivating and meta-directing group. youtube.comresearchgate.net It withdraws electron density from the aromatic system, making it less reactive towards electrophiles. Its deactivating effect will counteract the activating effect of the 2-amino group. The meta-directing influence of the nitro group at C3 would direct incoming electrophiles to the C5 and C7 positions.
N-Phenyl Group: The phenyl group itself can undergo electrophilic aromatic substitution, typically at the ortho and para positions relative to the point of attachment to the indole nitrogen, as the amino nitrogen activates the phenyl ring.
Electrophilic substitution on the N-phenyl ring is also possible, with the ortho and para positions being the most probable sites of attack due to activation by the nitrogen atom.
Cycloaddition Reactions and Pericyclic Processes
The electron-deficient nature of the C2=C3 double bond in 3-nitroindoles makes them excellent partners in various cycloaddition reactions. nih.gov These reactions provide powerful methods for the construction of complex heterocyclic frameworks.
3-Nitroindoles can participate as dipolarophiles or dienophiles in [4+2] cycloadditions (Diels-Alder reactions) and as partners in [3+2] cycloadditions. For instance, base-controlled dearomative [3+2] cycloaddition reactions between 3-nitroindoles and fumaric acid amide esters have been reported to yield functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. byjus.com The indole C2-C3 double bond, activated by the nitro group, acts as the 2π component.
Furthermore, 3-nitroindoles can react with various 1,3-dipoles, such as nitrones and azomethine ylides, to afford complex polycyclic structures. researchgate.net The regioselectivity of these cycloadditions is governed by frontier molecular orbital interactions.
Pericyclic reactions, a broader class of concerted reactions that includes cycloadditions, electrocyclizations, and sigmatropic rearrangements, are also conceivable. acs.orgresearchgate.net The specific substitution pattern of this compound could open avenues for unique intramolecular pericyclic reactions, leading to novel fused indole systems, although such reactivity would need to be experimentally verified.
Metal-Catalyzed Coupling Reactions (e.g., C-H Functionalization)
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at otherwise unreactive C-H positions. For the indole scaffold, this methodology allows for late-stage modification at various positions, often guided by directing groups.
In the case of this compound, several C-H bonds are potential sites for functionalization. The exocyclic N-H bond of the amino group or the N-H of the indole itself could act as directing groups for ortho-C-H functionalization. For instance, a palladium or rhodium catalyst could coordinate to the nitrogen atom and facilitate the activation of a nearby C-H bond.
On the Indole Ring: The C4 and C7 positions of the indole ring are potential targets for directed C-H functionalization. The regioselectivity can often be tuned by the choice of metal catalyst, ligands, and reaction conditions. The presence of both a coordinating amino group and an electron-withdrawing nitro group would likely exert a strong influence on the outcome of such reactions.
On the N-Phenyl Ring: The ortho-C-H bonds of the N-phenyl group are also susceptible to directed C-H functionalization, with the amino nitrogen serving as the directing group.
Various coupling partners, such as aryl halides, alkenes, and alkynes, can be used in these reactions to form new C-C, C-N, or C-O bonds. The development of a specific metal-catalyzed C-H functionalization protocol for this compound would require careful optimization of the reaction parameters to control the regioselectivity and achieve high yields.
Derivatization and Structure Reactivity Relationships Srr of 3 Nitro N Phenyl 1h Indol 2 Amine
Systematic Modification of the N-Phenyl Group and its Impact on Chemical Reactivity
The N-phenyl group at the indole (B1671886) nitrogen is a key site for structural modification that can significantly influence the electronic properties and, consequently, the chemical reactivity of the entire molecule. The synthesis of N-phenylindole derivatives is a well-established field, often involving transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov
The introduction of substituents onto the N-phenyl ring can modulate the reactivity of the 3-nitro-N-phenyl-1H-indol-2-amine scaffold through a combination of electronic and steric effects. lumenlearning.com
Electronic Effects: Substituents on the N-phenyl ring can either donate or withdraw electron density, which alters the electron density on the indole nitrogen. libretexts.orgopenstax.org This, in turn, influences the nucleophilicity of the C2-amino group and the electrophilicity of the indole core, which is already electron-deficient due to the 3-nitro group.
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (e.g., -OCH₃), and amino (-NH₂) groups increase the electron density on the indole nitrogen through inductive and resonance effects. This would be expected to enhance the nucleophilicity of the C2-amine, making it more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and haloalkyl (-CF₃) groups decrease the electron density on the indole nitrogen. libretexts.org This would lead to a reduction in the nucleophilicity of the C2-amine and could further enhance the electrophilic character of the C2-C3 double bond.
Steric Effects: The placement of substituents on the N-phenyl ring, particularly at the ortho positions, can introduce steric hindrance. This could influence the conformation of the molecule and potentially hinder reactions at the adjacent C2-amino group or the indole nitrogen itself.
Interactive Table 6.1: Predicted Effects of N-Phenyl Substituents on the Reactivity of this compound
| Substituent (at para-position) | Electronic Effect | Predicted Impact on C2-Amine Nucleophilicity | Predicted Impact on Indole Core Electrophilicity |
| -OCH₃ | Electron-donating | Increase | Decrease |
| -CH₃ | Electron-donating | Slight Increase | Slight Decrease |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-withdrawing | Decrease | Increase |
| -CN | Strongly electron-withdrawing | Significant Decrease | Significant Increase |
| -NO₂ | Strongly electron-withdrawing | Significant Decrease | Significant Increase |
Variation of the Nitro Group and its Influence on Reactivity
The 3-nitro group is a dominant feature of the molecule, making the indole ring highly electron-deficient. nih.govquora.com This renders the C2-C3 double bond susceptible to nucleophilic attack. rsc.orgrsc.orgresearchgate.net The reactivity of 3-nitroindoles with various nucleophiles is well-documented and provides a basis for predicting the behavior of the target compound. researchgate.net
Replacing the nitro group with other electron-withdrawing groups would be a key strategy to fine-tune the reactivity of the molecule. The general reactivity of the indole core would be expected to correlate with the electron-withdrawing strength of the substituent at the C3 position.
Cyano (-CN) Group: A cyano group is a strong electron-withdrawing group and would maintain the electrophilic nature of the indole core, albeit potentially to a lesser extent than the nitro group.
Sulfonyl (-SO₂R) Group: A sulfonyl group is another powerful electron-withdrawing group that would render the indole susceptible to nucleophilic attack. The reactivity could be further modulated by the nature of the R group on the sulfur. nih.gov
Carbonyl (-COR) Group: An acyl group at the C3 position would also activate the indole ring towards nucleophiles, with the reactivity being tunable based on the R group of the carbonyl.
Interactive Table 6.2: Predicted Influence of C3-Substituent Variation on Reactivity
| C3-Substituent | Relative Electron-Withdrawing Strength | Predicted Electrophilicity of C2-C3 Bond | Potential Reactions |
| -NO₂ | Very Strong | Very High | Nucleophilic addition, Cycloadditions rsc.orgresearchgate.net |
| -SO₂Ph | Strong | High | Nucleophilic addition |
| -CN | Strong | High | Nucleophilic addition |
| -COPh | Moderate | Moderate | Michael additions |
Modifications at C2-Amine and their Chemical Consequences
The C2-amino group is a site of significant chemical interest. Its nucleophilicity is expected to be attenuated by the cumulative electron-withdrawing effects of the N-phenyl group and, more substantially, the 3-nitro group. The synthesis of 2-aminoindoles has been reported through various methods, and their derivatization provides insights into the potential reactivity of the target compound. lookchem.comrsc.orggoogle.com
The primary amine at the C2 position could be converted into secondary and tertiary amines through standard synthetic methodologies, although the reduced nucleophilicity might necessitate more forcing conditions.
N-Alkylation: Reaction with alkyl halides could yield secondary and tertiary amines. Due to the decreased nucleophilicity of the C2-amine, this reaction might require a strong base and elevated temperatures.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would provide a direct route to secondary and tertiary amine derivatives.
The introduction of alkyl groups would increase the steric bulk around the C2-position and slightly increase the basicity of the amine.
The primary amine can be readily converted to amide and sulfonamide derivatives, which would have a profound impact on its chemical properties.
Amide Formation: Acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding amides. The resulting amide nitrogen would be significantly less nucleophilic and basic due to the delocalization of the lone pair onto the adjacent carbonyl group.
Sulfonamide Formation: Reaction with sulfonyl chlorides would furnish sulfonamides. iosrjournals.org Similar to amides, sulfonamides are much less basic and nucleophilic than the parent amine.
Interactive Table 6.3: Potential Derivatization Reactions at the C2-Amine
| Derivative Type | Reagents | Expected Product | Key Chemical Consequence |
| Secondary Amine | Alkyl halide, Base | 3-nitro-N-phenyl-N'-alkyl-1H-indol-2-amine | Increased steric bulk, slight increase in basicity |
| Tertiary Amine | Excess alkyl halide, Base | 3-nitro-N-phenyl-N',N'-dialkyl-1H-indol-2-amine | Increased steric bulk, further increase in basicity |
| Amide | Acid chloride, Base | N-(3-nitro-1-phenyl-1H-indol-2-yl)acetamide | Drastically reduced nucleophilicity and basicity |
| Sulfonamide | Sulfonyl chloride, Base | N-(3-nitro-1-phenyl-1H-indol-2-yl)benzenesulfonamide | Drastically reduced nucleophilicity and basicity |
Investigation of Substituent Effects on Spectroscopic Signatures
The strategic placement of substituents on the core structure of this compound can significantly influence its electronic distribution and, consequently, its spectroscopic characteristics. While specific data for this exact molecule is not extensively available, the principles of substituent effects can be elucidated by examining related indole and aromatic amine structures.
The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), plays a crucial role in modulating the electron density of the aromatic rings and the heteroatomic systems. libretexts.org This, in turn, impacts the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the absorption maxima in UV-Visible spectroscopy.
In the context of a nitro-substituted indole ring, the nitro group (NO2) is a strong electron-withdrawing group. This property tends to deshield adjacent protons and carbons in the NMR spectrum, leading to downfield chemical shifts. libretexts.org For instance, in nitrobenzene, the protons ortho to the nitro group are shifted downfield to approximately 8.2 ppm, which is significantly lower than the 7.3 ppm observed for benzene (B151609). libretexts.org Similarly, the carbon atom attached to the nitro group is also shifted downfield. libretexts.org
Conversely, the amino group (-NH2) is a strong electron-donating group, which tends to shield nearby protons and carbons, causing upfield shifts in the NMR spectrum. When these opposing electronic effects are present in the same molecule, as in this compound, the resulting spectroscopic signatures are a composite of these influences.
The effect of substituents on IR spectra is also noteworthy. The vibrational frequency of a particular bond is sensitive to the electronic environment. For example, the C=O stretching frequency in indole-2,3-diones is influenced by substituents on the indole ring. researchgate.net In a similar vein, the stretching frequencies of the N-H and C-N bonds in this compound would be expected to shift depending on the nature and position of any additional substituents. The typical N-H stretching vibration in indoles appears around 3406 cm⁻¹. researchgate.net
The following table illustrates the impact of substituents on the 1H NMR chemical shifts of related indole derivatives, providing an insight into the expected trends for substituted 3-nitro-N-phenyl-1H-indol-2-amines.
| Compound/Substituent | Indole Ring Proton Chemical Shifts (ppm) | Phenyl Ring Proton Chemical Shifts (ppm) | Reference |
| 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole | 8.19 (s, 1H), 7.60-7.14 (m, 6H) | 7.60-7.14 (m, 5H) | nih.gov |
| 3-(1-(4-Fluorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 8.19 (s, 1H), 7.60-7.14 (m, 6H) | 7.34-7.21 (m, 2H), 6.99 (t, 2H) | nih.gov |
| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | 8.22 (s, 1H), 7.55-7.14 (m, 6H) | 7.34-7.24 (m, 5H) | nih.gov |
Design Principles for New Chemical Entities based on SRR
The design of new chemical entities (NCEs) based on the this compound scaffold is guided by Structure-Reactivity Relationships (SRR). SRR studies aim to understand how modifications to the molecular structure influence the chemical reactivity and, by extension, the biological activity of the compound. The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. creative-proteomics.comnih.gov
A primary principle in designing NCEs is the strategic modification of the lead compound to enhance desired properties while minimizing undesirable ones. This often involves the introduction of various substituents at different positions of the indole ring and the N-phenyl group. The choice of substituents is based on their known electronic and steric effects. mdpi.com For instance, introducing electron-donating groups at specific positions might enhance the nucleophilicity of the indole ring, potentially altering its interaction with biological targets. Conversely, electron-withdrawing groups can be used to modulate the acidity of the N-H proton or influence the susceptibility of the molecule to metabolic transformations.
Structure-activity relationship (SAR) studies on related indole derivatives have shown that even small changes in substitution patterns can lead to significant differences in biological activity. For example, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency at the CB1 receptor. nih.gov Similarly, the nature of the substituent at the 3-position of the indole can be critical for activity. nih.gov
The design process for NCEs often employs a bioisosteric replacement strategy, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity while improving metabolic stability.
The development of novel indole-based compounds often follows an iterative process of design, synthesis, and biological evaluation. acs.org The data obtained from each cycle of this process feeds back into the design of the next generation of compounds, leading to a progressive optimization of the desired properties.
Potential Applications in Chemical Science and Future Research Directions
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The inherent reactivity of the functional groups in 3-nitro-N-phenyl-1H-indol-2-amine makes it a promising candidate as a synthetic building block. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the indole (B1671886) ring, while the amino group provides a site for a variety of chemical transformations.
Precursor to Other Indole-Based Heterocycles
The structure of this compound serves as a modifiable template for the synthesis of a diverse range of indole-based heterocycles. The presence of the reactive amino and nitro groups allows for various cyclization and condensation reactions. For instance, the amino group can react with suitable bifunctional reagents to form additional fused heterocyclic rings, leading to the creation of novel polycyclic indole derivatives. Furthermore, the nitro group can be chemically reduced to an amino group, which can then participate in a host of synthetic transformations, thereby expanding the molecular diversity that can be achieved from this starting material.
Scaffold for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The functional groups present in this compound, particularly the primary amine, make it a potentially valuable substrate for various MCRs. By participating in these reactions, it could serve as a core scaffold onto which other molecular fragments are appended, facilitating the rapid assembly of complex molecular architectures. This approach is highly desirable in medicinal chemistry and materials science for the generation of libraries of novel compounds.
Exploration in Materials Science Applications
The aromatic and functionalized nature of this compound suggests its potential for exploration in the field of materials science, where the molecular structure of a compound dictates its bulk properties.
Integration into Polymer Backbones
The primary amino group in this compound provides a reactive handle for its incorporation into polymer chains. Through reactions such as polycondensation or polyaddition, this compound could be integrated as a monomeric unit into various polymer backbones. The presence of the nitro-substituted indole moiety could impart specific properties to the resulting polymer, such as altered thermal stability, solubility, or optical characteristics. Further research would be necessary to explore the polymerization reactions of this compound and to characterize the properties of the resulting materials.
Dyes and Pigments (if applicable, without biological activity)
Optical and Electronic Material Precursors
Indole derivatives are known to exhibit interesting photophysical and electronic properties. The specific substitution pattern of this compound could lead to unique optical and electronic behaviors. For instance, the compound could be investigated for its fluorescence properties or its potential as a component in organic light-emitting diodes (OLEDs) or other organic electronic devices. The nitro and phenyl substituents can be expected to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing its electronic and optical characteristics.
Advancements in Catalysis Utilizing Indole Derivatives
The indole framework is a prominent feature in many chiral ligands and catalysts due to its structural rigidity and electron-rich nature. nih.gov Axially chiral indole-based compounds, in particular, are highly valued in asymmetric catalysis. nih.gov The development of transition-metal catalysis has provided powerful methods for constructing these complex molecules. researchgate.netnih.gov
Recent advancements have focused on the enantioselective functionalization of the indole core. For instance, rhodium-catalyzed C-H functionalization has been successfully employed to synthesize C7-indolino- and C7-indolo-biaryl atropisomers with high yields and excellent enantioselectivity. nih.gov Similarly, iridium-based catalysts have been developed for the regio- and enantioselective reverse prenylation of 3-substituted indoles, yielding complex heterocyclic structures like hexahydropyrrolo[2,3-b]indoles in a single step. acs.org These methods often rely on the precise design of chiral ligands that can effectively control the stereochemical outcome of the reaction. nih.govacs.org
The functional groups of this compound, specifically the amine and the indole nitrogen, could serve as coordination sites for metal catalysts. This suggests its potential as a ligand in various catalytic transformations. The development of catalysts is a crucial aspect of chemical synthesis, speeding up reactions and enabling the creation of complex molecules. chemscene.com
Development of Novel Reaction Methodologies Involving the Compound
The chemistry of 3-nitroindoles has been a subject of significant interest. The strong electron-withdrawing nature of the nitro group at the C3 position fundamentally alters the typical nucleophilic character of the indole ring, rendering the C2 position susceptible to attack by nucleophiles. This "umpolung" of reactivity opens up avenues for novel bond formations. nih.govresearchgate.net Research has shown that N-protected 3-nitroindoles can act as potent electrophiles and Michael acceptors, participating in dearomatization reactions and cycloadditions to form complex polycyclic indole structures. researchgate.net For these reactions to proceed, the indole nitrogen typically requires an electron-withdrawing protecting group. researchgate.netresearchgate.net
The synthesis of 2-aminoindoles or 3-aminoindoles is also an active area of research. Methods for preparing unprotected 3-aminoindoles, which are often unstable, have been developed, for example, through a cascade reaction from spirocyclic indoles. nih.govmdpi.com The presence of both a nitro group and an amino group on the indole ring of this compound suggests a rich potential for further functionalization. For example, the amino group could be diazotized and replaced, or the nitro group could be reduced to an amine, which could then participate in various coupling reactions. The reduction of the nitro group would yield a 2,3-diaminoindole derivative, a versatile building block for the synthesis of other heterocyclic systems.
Recent iron(III)-catalyzed ring-opening and annulation reactions of 2-substituted indoles with diamines demonstrate the potential for transformative reactions that break and reform the indole core to create entirely new scaffolds, such as 2-aminoaryl quinoxalines. acs.org Such methodologies could potentially be adapted for this compound, leading to novel molecular architectures.
Future Prospects for Computational and Experimental Synergy
The synergy between computational and experimental chemistry has become indispensable for understanding and predicting the behavior of complex molecules like substituted indoles. nih.gov Computational studies, using methods like density functional theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity, which can be challenging to determine through experiments alone. nih.gov
For instance, computational and experimental studies on indolynes (aryne derivatives of indoles) have elucidated that distortion energies within the aryne intermediate control the regioselectivity of nucleophilic additions. nih.gov This predictive model allows for the rational design of substituted indolynes that exhibit enhanced regioselectivity. nih.gov Similarly, combined experimental and computational approaches have been used to determine the molecular energetics of indole, including its enthalpy of formation, with excellent agreement between theoretical and experimental data. nih.gov
In the context of this compound, computational modeling could be employed to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Elucidate the mechanism of potential catalytic cycles if the compound is used as a ligand.
Calculate the relative energies of different conformations and tautomers.
Predict the regioselectivity of further functionalization reactions.
This in-silico analysis can guide experimental work, saving time and resources by focusing on the most promising reaction pathways. As computational methods become more powerful and accessible, their integration into the study of complex indolamines will undoubtedly accelerate discovery. nih.gov
Challenges and Opportunities in the Synthesis and Study of Substituted Indolamines
Despite the development of numerous methods for indole synthesis, challenges remain, particularly in the regioselective synthesis of polysubstituted indoles. researchgate.netresearchgate.net Controlling functionalization at the seven distinct C-H positions of the indole ring is a significant hurdle. researchgate.net While methods for C2 and C3 functionalization are relatively well-established, selectively modifying the benzene (B151609) core (C4-C7) remains difficult. researchgate.net
Key challenges and opportunities in the synthesis and study of substituted indolamines, such as this compound, include:
Synthesis: Developing a regioselective and high-yielding synthesis for a molecule with this specific substitution pattern is non-trivial. The introduction of a nitro group at C3 and an amine at C2 requires careful strategic planning to manage the competing reactivity of the indole nucleus. Many existing methods suffer from harsh reaction conditions or the production of byproducts. researchgate.net This challenge presents an opportunity to develop novel, more efficient synthetic strategies, potentially utilizing metal-catalyzed C-H activation or multi-component reactions. researchgate.netdergipark.org.tr
Stability: Electron-rich aminoindoles can be unstable and prone to oxidative decomposition. nih.gov The presence of the electron-withdrawing nitro group in this compound might mitigate this instability to some extent, but handling and purification could still be challenging. This provides an opportunity to study the fundamental stability of such compounds and develop new protective group strategies.
Reactivity: The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a unique electronic profile. Understanding and harnessing this push-pull system is a key challenge. It offers the opportunity to explore novel reactivity patterns that are not observed in simpler indole derivatives. For example, this compound could be a precursor for intramolecular cyclizations to form novel polycyclic systems.
Addressing these challenges will not only provide access to this compound and its derivatives but will also contribute to the broader field of heterocyclic chemistry by expanding the toolbox of synthetic methodologies for constructing complex and functionally diverse molecules.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-nitro-N-phenyl-1H-indol-2-amine with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig or Ullmann-type coupling to introduce the N-phenyl group. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in DMF or toluene under inert atmospheres (N₂/Ar) are effective .
- Nitration : Introduce the nitro group at the 3-position using mixed HNO₃/H₂SO₄ or acetyl nitrate. Regioselectivity is influenced by electron-donating/withdrawing groups on the indole ring .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons using DEPT-135 and HSQC. The nitro group deshields adjacent protons (δ 8.1–8.5 ppm for H-4) .
- FT-IR : Confirm nitro (–NO₂) stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or phenyl groups) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., nitro orientation) via SHELXL refinement .
Basic: How can researchers determine the solubility profile of this compound for biological assays?
Methodological Answer:
- Shake-Flask Method : Dissolve excess compound in buffers (pH 1–10) or solvents (DMSO, ethanol). Quantify saturation via UV-Vis (λmax ~280 nm) or HPLC .
- Partition Coefficients (LogP) : Use octanol/water partitioning. Predicted LogP ≈ 2.5 (nitro and phenyl groups increase hydrophobicity) .
Advanced: What mechanistic insights explain the nitration regioselectivity in this compound synthesis?
Methodological Answer:
- Electrophilic Aromatic Substitution : The indole’s electron-rich C-3 position is favored due to resonance stabilization. Nitronium ion (NO₂⁺) attacks C-3, forming a Wheland intermediate stabilized by the adjacent N-phenyl group .
- Competitive Pathways : Meta-directing effects of the nitro group can complicate selectivity. Computational modeling (DFT) predicts transition states and guides reaction optimization .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (R-factor < 5%) confirms bond angles, torsion angles, and nitro-group orientation .
- Case Study : For analogous 3-nitrothiophen-2-amines, X-ray data revealed planar nitro groups and intermolecular π-π stacking .
Advanced: What in vitro models are appropriate for evaluating the bioactivity of this compound?
Methodological Answer:
- Anticancer Assays : MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with control (e.g., doxorubicin) .
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli). Nitro groups enhance redox cycling and ROS generation .
- Enzyme Inhibition : Cholinesterase (AChE/BuChE) or monoamine oxidase (MAO-A/B) assays. Structural analogs show dual inhibitory activity .
Advanced: How do substituents on the indole ring influence the pharmacological properties of this compound?
Methodological Answer:
- Structure-Activity Relationships (SAR) :
- Nitro Group : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition .
- N-Phenyl vs. Alkyl : Bulky N-phenyl groups increase lipophilicity and membrane permeability .
- C-5 Substitution : Halogens (F, Cl) improve antimicrobial potency via hydrophobic interactions .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins (e.g., Topoisomerase II) .
Advanced: What strategies mitigate decomposition of this compound under varying storage conditions?
Methodological Answer:
- Stability Studies : Accelerated testing (40°C/75% RH) with HPLC monitoring. Nitro compounds degrade via photolysis; store in amber vials at –20°C .
- Formulation : Lyophilization with cyclodextrin or PEG improves aqueous stability.
- Compatibilities : Avoid strong oxidizers (e.g., H₂O₂) and UV light during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
